molecular formula C11H10O3 B10832211 4-(furan-3-ylmethyl)benzene-1,3-diol

4-(furan-3-ylmethyl)benzene-1,3-diol

Cat. No.: B10832211
M. Wt: 190.19 g/mol
InChI Key: LOAGBHXAWVQEGF-UHFFFAOYSA-N
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Description

Resorcinol compound 9 is a derivative of resorcinol, which is a phenolic compound with the chemical formula C6H4(OH)2. Resorcinol is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). It is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . Resorcinol compound 9, like other resorcinol derivatives, is known for its diverse applications in various fields, including pharmaceuticals, rubber compounds, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol compound 9 can be synthesized through various organic synthesis methods. One common approach involves the acylation reaction of resorcinol. The precursor material is reacted with acetic acid and zinc dichloride as catalysts in the first step. In the second step, the product is reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group in the last product to an acid chloride by thionyl chloride (SOCl2). The acid chloride is then dissolved in dichloromethane and reacted with amino drugs to produce the new preparative compounds .

Industrial Production Methods: Industrial production of resorcinol typically involves the sulfonation of benzene followed by hydrolysis of the 1,3-disulfonate. This method has been largely discarded due to the generation of sulfur-containing waste. Another method involves the oxidation and Hock rearrangement of 1,3-diisopropylbenzene to give acetone and resorcinol .

Chemical Reactions Analysis

Types of Reactions: Resorcinol compound 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Resorcinol compound 9 has a wide range of scientific research applications:

Mechanism of Action

Resorcinol compound 9 can be compared with other similar compounds such as phenol, catechol, and hydroquinone:

Comparison with Similar Compounds

  • Phenol
  • Catechol
  • Hydroquinone
  • Alkylresorcinols
  • Resorcinol-containing stilbenes
  • Flavonoids

Resorcinol compound 9 stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-(furan-3-ylmethyl)benzene-1,3-diol

InChI

InChI=1S/C11H10O3/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-4,6-7,12-13H,5H2

InChI Key

LOAGBHXAWVQEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC2=COC=C2

Origin of Product

United States

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